2-Amino-3-(5-methyl-1,3,4-thiadiazol-2-yl)propanoic acid dihydrochloride
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Description
2-Amino-3-(5-methyl-1,3,4-thiadiazol-2-yl)propanoic acid dihydrochloride is a useful research compound. Its molecular formula is C6H11Cl2N3O2S and its molecular weight is 260.13. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures have been reported to exhibit antimicrobial activity , suggesting that their targets might be microbial enzymes or proteins.
Mode of Action
Based on the structural similarity to other thiadiazole derivatives, it can be hypothesized that it might interact with its targets through hydrogen bonding, electrostatic interactions, or hydrophobic interactions .
Biochemical Pathways
Thiadiazole derivatives have been reported to interfere with various biological processes, such as dna synthesis, protein synthesis, and enzymatic activities .
Pharmacokinetics
The solubility of similar compounds in water suggests that they could be well-absorbed and distributed in the body .
Result of Action
Based on the antimicrobial activity of similar compounds , it can be hypothesized that it might lead to the death of microbial cells by disrupting essential biological processes.
Biochemical Analysis
Biochemical Properties
The nature of these interactions is complex and depends on the specific conditions of the biochemical reaction .
Cellular Effects
The effects of 2-Amino-3-(5-methyl-1,3,4-thiadiazol-2-yl)propanoic acid dihydrochloride on cells and cellular processes are diverse. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the type of cell and the concentration of the compound .
Molecular Mechanism
The molecular mechanism of action of this compound is complex. It is known to bind to certain biomolecules, potentially inhibiting or activating enzymes, and causing changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
It is known to interact with certain enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It may interact with certain transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Properties
IUPAC Name |
2-amino-3-(5-methyl-1,3,4-thiadiazol-2-yl)propanoic acid;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2S.2ClH/c1-3-8-9-5(12-3)2-4(7)6(10)11;;/h4H,2,7H2,1H3,(H,10,11);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKIQZUUBBDDBSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)CC(C(=O)O)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.